3,5-Bis[(4-tert-butylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile
Overview
Description
3,5-Bis[(4-tert-butylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile is an organic compound that features a thiazole ring substituted with two 4-tert-butylbenzylsulfanyl groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(4-tert-butylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of appropriate starting materials such as α-haloketones and thioamides under acidic or basic conditions.
Introduction of the 4-tert-butylbenzylsulfanyl Groups: The 4-tert-butylbenzylsulfanyl groups can be introduced via nucleophilic substitution reactions. For example, 4-tert-butylbenzyl bromide can react with a thiolate anion to form the desired sulfanyl group.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the thiazole intermediate with a suitable nitrile source under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(4-tert-butylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3,5-Bis[(4-tert-butylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-tert-butylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile involves its interaction with molecular targets and pathways. The sulfanyl groups can interact with biological molecules through thiol-disulfide exchange reactions, while the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins. The carbonitrile group can form hydrogen bonds with nucleophilic sites in biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds have similar structural features and are known for their antimicrobial properties.
Bis(4-hydroxy-3,5-di-tert-butylphenyl) Sulfide: This compound shares the tert-butylbenzylsulfanyl groups and has been studied for its antioxidative effects.
Uniqueness
3,5-Bis[(4-tert-butylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile is unique due to the combination of its thiazole ring, sulfanyl groups, and carbonitrile group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-bis[(4-tert-butylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2S3/c1-25(2,3)20-11-7-18(8-12-20)16-29-23-22(15-27)24(31-28-23)30-17-19-9-13-21(14-10-19)26(4,5)6/h7-14H,16-17H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFCRNFGXPULRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NS2)SCC3=CC=C(C=C3)C(C)(C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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